molecular formula C10H12N2O4 B13178347 4-Nitro-2-(propylamino)benzoic acid CAS No. 49565-63-1

4-Nitro-2-(propylamino)benzoic acid

Cat. No.: B13178347
CAS No.: 49565-63-1
M. Wt: 224.21 g/mol
InChI Key: LUWSXRPDVOLFRQ-UHFFFAOYSA-N
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Description

4-Nitro-2-(propylamino)benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a nitro group (-NO2) and a propylamino group (-NH-C3H7) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(propylamino)benzoic acid typically involves the nitration of 2-(propylamino)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propylamino)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

Major Products Formed

    Reduction: 4-Amino-2-(propylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

4-Nitro-2-(propylamino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of nitro and amino groups on biological systems.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propylamino)benzoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the propylamino group can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Lacks the propylamino group, making it less versatile in terms of chemical reactivity.

    2-Amino-4-nitrobenzoic acid: Contains an amino group instead of a propylamino group, which can lead to different biological activities.

    4-Nitro-2-(3-phenylpropylamino)benzoic acid: Contains a phenylpropylamino group, which can enhance its interaction with certain biological targets.

Uniqueness

4-Nitro-2-(propylamino)benzoic acid is unique due to the presence of both nitro and propylamino groups, which confer distinct chemical and biological properties

Properties

CAS No.

49565-63-1

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-nitro-2-(propylamino)benzoic acid

InChI

InChI=1S/C10H12N2O4/c1-2-5-11-9-6-7(12(15)16)3-4-8(9)10(13)14/h3-4,6,11H,2,5H2,1H3,(H,13,14)

InChI Key

LUWSXRPDVOLFRQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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